O-(3,3-dimethylbutyl)hydroxylamine chemical structure and properties
O-(3,3-dimethylbutyl)hydroxylamine chemical structure and properties
This guide serves as a technical monograph on O-(3,3-dimethylbutyl)hydroxylamine , a specialized alkoxyamine reagent used in advanced medicinal chemistry.
Role & Application: Strategic Building Block for Lipophilic Oxime & Hydroxamate Synthesis CAS Number: 1508058-73-8 (Free Base) | Molecular Formula: C₆H₁₅NO
Executive Summary
O-(3,3-dimethylbutyl)hydroxylamine (also known as O-neohexylhydroxylamine) is a sterically demanding, alpha-nucleophilic reagent. It is primarily employed in drug discovery to introduce the 3,3-dimethylbutoxy (neohexyloxy) moiety.
In the context of Structure-Activity Relationship (SAR) studies—particularly for protease inhibitors (e.g., HCV NS3/4A targets) and kinase inhibitors—this reagent allows chemists to probe hydrophobic pockets with a bulky, metabolically stable ether linkage. Unlike simple methoxy or ethoxy analogs, the neohexyl group provides significant lipophilicity without the metabolic liability of linear alkyl chains, due to the beta-quaternary carbon (neo-structure) blocking
Chemical Identity & Structural Properties[1][2]
Structural Analysis
The molecule consists of a hydroxylamine core (
-
Steric Bulk: The tert-butyl tail at the
-position creates a high degree of steric bulk, which influences the conformation of the resulting oximes or hydroxamates. -
Electronic Effect: The oxygen atom adjacent to the nitrogen imparts the Alpha Effect , making the amine significantly more nucleophilic than a corresponding primary amine (e.g., 3,3-dimethylbutylamine), despite the steric hindrance.
-
Lipophilicity: The neohexyl group is highly hydrophobic, significantly increasing the
of any scaffold it is attached to.
Physical & Chemical Properties Data
| Property | Value / Description | Note |
| Molecular Weight | 117.19 g/mol | Free Base |
| Appearance | Colorless oil (Free Base) / White solid (HCl salt) | Salt form is preferred for stability.[1] |
| Boiling Point | ~135–140 °C (Predicted) | Volatile as free base. |
| pKa (Conjugate Acid) | ~4.0 – 4.5 | Less basic than alkylamines (pKa ~10) due to electronegative oxygen. |
| Solubility | Soluble in MeOH, DCM, THF (Free Base); Water (HCl salt) | Free base extracts easily into organic solvents. |
| Stability | Hygroscopic (HCl salt); Oxidation sensitive (Free Base) | Store under inert atmosphere (Ar/N₂). |
Synthetic Protocols
The synthesis of O-alkyl hydroxylamines requires avoiding N-alkylation (which leads to nitrones or quaternary salts). The Mitsunobu Reaction is the gold standard for laboratory-scale synthesis, ensuring exclusive O-alkylation.
Route A: Mitsunobu Protocol (High Precision)
This method utilizes N-hydroxyphthalimide as a masked ammonia equivalent.
Reagents:
-
Substrate: 3,3-Dimethyl-1-butanol (Neohexanol).[2]
-
Nucleophile: N-Hydroxyphthalimide (NHPI).
-
Coupling Agents: Triphenylphosphine (
), Diisopropyl azodicarboxylate (DIAD). -
Deprotection: Hydrazine monohydrate (
).
Step-by-Step Methodology:
-
Activation: Dissolve 3,3-dimethyl-1-butanol (1.0 eq), NHPI (1.1 eq), and
(1.1 eq) in anhydrous THF under . -
Coupling: Cool to 0°C. Add DIAD (1.1 eq) dropwise. The reaction is driven by the formation of the strong
bond. -
Workup 1: Stir at RT for 12–18h. Concentrate and purify the intermediate N-(3,3-dimethylbutoxy)phthalimide via silica flash chromatography (Hexane/EtOAc).
-
Cleavage: Dissolve the phthalimide intermediate in EtOH. Add Hydrazine monohydrate (3.0 eq) and reflux for 2h. A white precipitate (phthalhydrazide) will form.
-
Isolation: Cool, filter off the precipitate. Concentrate the filtrate.
-
Salt Formation: Dissolve residue in
, add (4M in dioxane) to precipitate O-(3,3-dimethylbutyl)hydroxylamine hydrochloride.
Visualization: Synthesis Workflow
Figure 1: Mitsunobu synthesis pathway ensuring regio-selective O-alkylation.
Applications in Drug Discovery
This reagent is a critical tool for constructing O-substituted oximes and hydroxamates .
Protease Inhibitor Design (The "Neo" Effect)
In the development of inhibitors for viral proteases (e.g., HCV NS3, HIV), the "P1" or "P2" positions often require hydrophobic groups to fill specific S1/S2 pockets.
-
Mechanism: The O-(3,3-dimethylbutyl)hydroxylamine reacts with an aldehyde or ketone moiety on the drug scaffold to form an oxime ether.
-
Advantage: The resulting neohexyloxy-imino group mimics the transition state of peptide bond hydrolysis while providing resistance to enzymatic cleavage. The bulky tert-butyl tail prevents rotation, locking the inhibitor into a bioactive conformation.
General Protocol: Oxime Ether Formation
Reaction:
-
Setup: Dissolve the aldehyde/ketone substrate in Pyridine or EtOH/Pyridine (10:1).
-
Addition: Add O-(3,3-dimethylbutyl)hydroxylamine HCl (1.2 – 1.5 eq).
-
Conditions: Stir at RT (for aldehydes) or 60°C (for hindered ketones) for 2–6 hours.
-
Workup: Remove solvent.[3] Dilute with EtOAc, wash with 1M HCl (to remove pyridine), then Brine. Dry over
.
Visualization: Reactivity & Alpha Effect
Figure 2: Mechanism of oxime formation driven by the alpha-effect of the alkoxyamine.
Handling, Stability, & Safety
Storage & Stability
-
Hydroscopic Nature: The hydrochloride salt is hygroscopic. It must be stored in a desiccator or under inert gas (Nitrogen/Argon) at typically 2–8°C .
-
Free Base Instability: The free base amine is prone to air oxidation and should be generated in situ or used immediately after liberation.
-
Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless acylation is intended).
Safety Hazards (GHS Classification)
-
Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[4]
-
Acute Toxicity: Harmful if swallowed (H302). Alkoxyamines can interfere with heme proteins; handle with appropriate PPE (gloves, goggles, fume hood).
-
First Aid: In case of contact, rinse immediately with polyethylene glycol 400 or plenty of water.
References
-
Sigma-Aldrich. (2024). O-(3,3-dimethylbutyl)hydroxylamine Product Data & CAS 1508058-73-8. Merck KGaA. Link
-
Albrecht, S., Defoin, A., & Tarnus, C. (2006).[5][6] "Simple Preparation of O-Substituted Hydroxylamines from Alcohols." Synthesis, 2006(10), 1635-1638.
- Grochowski, E., & Jurczak, J. (1976). "Synthesis of O-alkylhydroxylamines via the Mitsunobu reaction." Synthesis, 1976(10), 682-684.
-
Venkatraman, S., et al. (2006). "Discovery of (1R,5S)-N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]... (SCH 503034), a Selective, Potent, Orally Bioavailable Hepatitis C Virus NS3 Protease Inhibitor."[7][8] Journal of Medicinal Chemistry, 49(20), 6074-6086.[7] (Context for neopentyl/neohexyl steric probes in HCV inhibitors).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 6. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 7. apexbt.com [apexbt.com]
- 8. The Discovery and Development of Boceprevir: A Novel, First‐generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease [xiahepublishing.com]
